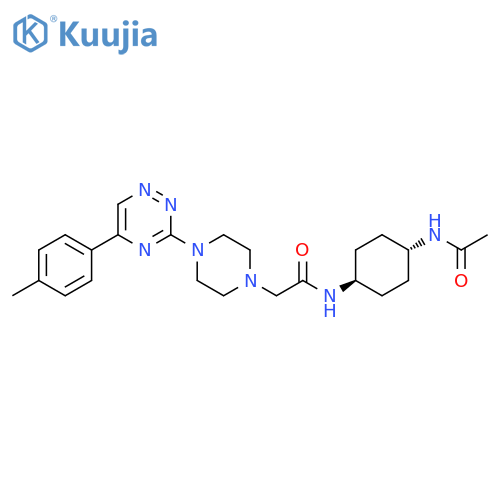Cas no 1820940-17-7 (Lorundrostat)

Lorundrostat structure
商品名:Lorundrostat
Lorundrostat 化学的及び物理的性質
名前と識別子
-
- 1-Piperazineacetamide, N-[trans-4-(acetylamino)cyclohexyl]-4-[5-(4-methylphenyl)-1,2,4-triazin-3-yl]-
- lorundrostat
- N-(trans-4-(Acetylamino)cyclohexyl)-4-(5-(4-methylphenyl)-1,2,4-triazin-3-yl)-1-piperazineacetamide
- 1820940-17-7
- MT4129 FREE BASE
- KA8W5LDS6Z
- UNII-KA8W5LDS6Z
- MT-4129 FREE BASE
- N-(trans-4-Acetamidocyclohexyl)-2-(4-(5-(p-tolyl)-1,2,4-triazin-3-yl)piperazin-1-yl)acetamide
- LORUNDROSTAT [USAN]
- D12773
- SCHEMBL25323514
- MT-4129
- CS-0542644
- N-(4-acetamidocyclohexyl)-2-[4-[5-(4-methylphenyl)-1,2,4-triazin-3-yl]piperazin-1-yl]acetamide
- SCHEMBL18489931
- BDBM280280
- HY-147277
- N-(trans-4-acetamidocyclohexyl)-2-{4-[5-(4-methylphenyl)-1,2,4-triazin-3-yl]piperazin-1-yl}acetamide
- Lorundrostat [INN]
- EX-A8591
- US10029993, Example 48
- MLS-101 FREE BASE
- DA-55008
- MS-28207
- N-(trans-4-Acetamidocyclohexyl)-2-(4-(5-(4- methylphenyl)-1,2,4-triazin-3-yl)piperazin-1- yl)acetamide
- 1-Piperazineacetamide, N-(trans-4-(acetylamino)cyclohexyl)-4-(5-(4-methylphenyl)-1,2,4-triazin-3-yl)-
- CHEMBL5095105
- MLS101 FREE BASE
- Lorundrostat (USAN/INN)
- Lorundrostat
-
- インチ: 1S/C24H33N7O2/c1-17-3-5-19(6-4-17)22-15-25-29-24(28-22)31-13-11-30(12-14-31)16-23(33)27-21-9-7-20(8-10-21)26-18(2)32/h3-6,15,20-21H,7-14,16H2,1-2H3,(H,26,32)(H,27,33)/t20-,21-
- InChIKey: YHGVDZULVMINCJ-MEMLXQNLSA-N
- ほほえんだ: N1(CC(N[C@@H]2CC[C@@H](NC(C)=O)CC2)=O)CCN(C2=NC(C3=CC=C(C)C=C3)=CN=N2)CC1
計算された属性
- せいみつぶんしりょう: 451.26957332g/mol
- どういたいしつりょう: 451.26957332g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 33
- 回転可能化学結合数: 6
- 複雑さ: 639
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 103Ų
Lorundrostat 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P027LNC-5mg |
Lorundrostat |
1820940-17-7 | 99% | 5mg |
$437.00 | 2024-06-18 | |
| 1PlusChem | 1P027LNC-10mg |
Lorundrostat |
1820940-17-7 | 99% | 10mg |
$666.00 | 2024-06-18 | |
| 1PlusChem | 1P027LNC-25mg |
Lorundrostat |
1820940-17-7 | 99% | 25mg |
$1295.00 | 2024-06-18 | |
| Ambeed | A1671377-250mg |
N-(trans-4-Acetamidocyclohexyl)-2-(4-(5-(p-tolyl)-1,2,4-triazin-3-yl)piperazin-1-yl)acetamide |
1820940-17-7 | 95% | 250mg |
$1191.0 | 2025-03-01 | |
| Ambeed | A1671377-25mg |
N-(trans-4-Acetamidocyclohexyl)-2-(4-(5-(p-tolyl)-1,2,4-triazin-3-yl)piperazin-1-yl)acetamide |
1820940-17-7 | 95% | 25mg |
$217.0 | 2025-03-01 | |
| Ambeed | A1671377-100mg |
N-(trans-4-Acetamidocyclohexyl)-2-(4-(5-(p-tolyl)-1,2,4-triazin-3-yl)piperazin-1-yl)acetamide |
1820940-17-7 | 95% | 100mg |
$627.0 | 2025-03-01 | |
| Ambeed | A1671377-10mg |
N-(trans-4-Acetamidocyclohexyl)-2-(4-(5-(p-tolyl)-1,2,4-triazin-3-yl)piperazin-1-yl)acetamide |
1820940-17-7 | 95% | 10mg |
$115.0 | 2025-03-01 | |
| Ambeed | A1671377-50mg |
N-(trans-4-Acetamidocyclohexyl)-2-(4-(5-(p-tolyl)-1,2,4-triazin-3-yl)piperazin-1-yl)acetamide |
1820940-17-7 | 95% | 50mg |
$369.0 | 2025-03-01 |
Lorundrostat 関連文献
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
1820940-17-7 (Lorundrostat) 関連製品
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1820940-17-7)Lorundrostat

清らかである:99%
はかる:100mg
価格 ($):2102.0